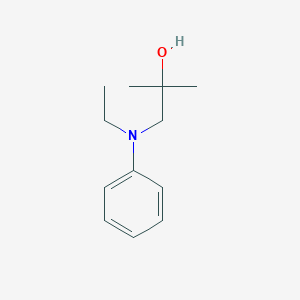
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an N-ethyl-acetamide moiety, which together contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a suitable phenyl precursor under controlled conditions.
Introduction of the Cyclopropylaminomethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a cyclopropylamine derivative reacts with the chlorinated phenyl compound.
Attachment of the N-Ethyl-Acetamide Moiety: This final step involves the acylation of the intermediate product with an ethyl acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
Cyclopropylamine: A primary aliphatic amine that consists of cyclopropane bearing a single amino substituent.
Arylacetamide Analogs: Compounds with similar structural features, such as arylacetamide analogs of piperazine-[1,2,4]triazolo[4,3-b]pyridazines.
Uniqueness
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloro-substituted phenyl ring, cyclopropylaminomethyl group, and N-ethyl-acetamide moiety collectively contribute to its distinctiveness compared to other similar compounds.
特性
分子式 |
C14H19ClN2O |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-14(18)8-10-3-6-13(15)11(7-10)9-17-12-4-5-12/h3,6-7,12,17H,2,4-5,8-9H2,1H3,(H,16,18) |
InChIキー |
TUMKFUCPGLNZKC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CC1=CC(=C(C=C1)Cl)CNC2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-hydrazino-2-oxoacetamide](/img/structure/B8340292.png)
![N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide](/img/structure/B8340301.png)



